

Physical properties like melting point and solubility of 4,6-Dichloronicotinaldehyde

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Compound of Interest

Compound Name: 4,6-Dichloronicotinaldehyde

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Technical Guide: Physicochemical Properties of 4,6-Dichloronicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of **4,6-Dichloronicotinaldehyde**, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document includes a summary of its physical characteristics, a detailed experimental protocol for its synthesis, and a general methodology for the determination of its melting point and solubility.

Core Physical and Chemical Properties

4,6-Dichloronicotinaldehyde is a solid, chlorinated pyridine derivative with potential applications as a building block in the synthesis of more complex molecules. A summary of its key physical properties is presented below.

Property	Value	Reference
Melting Point	68-73 °C	[1]
Calculated Solubility	0.111 mg/mL	
Molecular Formula	C ₆ H ₃ Cl ₂ NO	[1][2][3][4]
Molecular Weight	176.00 g/mol	[2][3][4]
Physical Form	Solid	[1]
CAS Number	1060811-62-2	[1][2][3][4][5]

Experimental Protocols

Synthesis of 4,6-Dichloronicotinaldehyde

A documented synthetic route to **4,6-Dichloronicotinaldehyde** involves a two-step process starting from ethyl 4,6-dichloronicotinate. The process includes the reduction of the ester to an alcohol, followed by oxidation to the aldehyde.[6]

Step 1: Reduction of Ethyl 4,6-dichloronicotinate to (4,6-dichloropyridin-3-yl)methanol

- Materials: Ethyl 4,6-dichloronicotinate, Sodium borohydride (NaBH₄), Ethanol (EtOH).
- Procedure:
 - Dissolve Ethyl 4,6-dichloronicotinate (1.0 equivalent) in ethanol in a round-bottom flask.
 - Cool the solution to 0 °C using an ice bath.
 - Slowly add sodium borohydride (2.0-3.0 equivalents) portion-wise to the solution, maintaining the temperature at 0 °C.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
 - Monitor the reaction progress using Thin Layer Chromatography (TLC).

- Upon completion, quench the reaction by the slow addition of water.
- Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (4,6-dichloropyridin-3-yl)methanol.

Step 2: Oxidation of (4,6-dichloropyridin-3-yl)methanol to **4,6-Dichloronicotinaldehyde**[\[7\]](#)

- Materials: (4,6-dichloropyridin-3-yl)methanol, Manganese dioxide (MnO_2), Chloroform (CHCl_3).
- Procedure:
 - Dissolve (4,6-dichloropyridin-3-yl)methanol (4.9 g, 28 mmol) in 100 mL of chloroform in a round-bottom flask.[\[7\]](#)
 - Add activated manganese dioxide (24 g, 280 mmol) to the solution.[\[7\]](#)
 - Heat the reaction mixture to 75 °C and stir for 12 hours.[\[7\]](#)
 - Monitor the reaction for completion by TLC.
 - After completion, cool the mixture to room temperature and filter through a pad of diatomaceous earth (Celite).[\[7\]](#)
 - Wash the filter pad with chloroform.
 - Concentrate the filtrate under reduced pressure to obtain **4,6-Dichloronicotinaldehyde**.
[\[7\]](#) The reported yield for this step is 90%.[\[7\]](#)

Determination of Physical Properties (General Protocols)

While specific experimental protocols for the determination of the melting point and solubility of **4,6-Dichloronicotinaldehyde** are not detailed in the reviewed literature, the following are general, widely accepted methods.

Melting Point Determination (Capillary Method)

- Apparatus: Melting point apparatus, capillary tubes.
- Procedure:
 - Finely powder a small sample of the crystalline solid.
 - Pack the powdered sample into a capillary tube to a height of 2-3 mm.
 - Place the capillary tube in the heating block of the melting point apparatus.
 - Heat the block at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.
 - Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). This range represents the melting point.

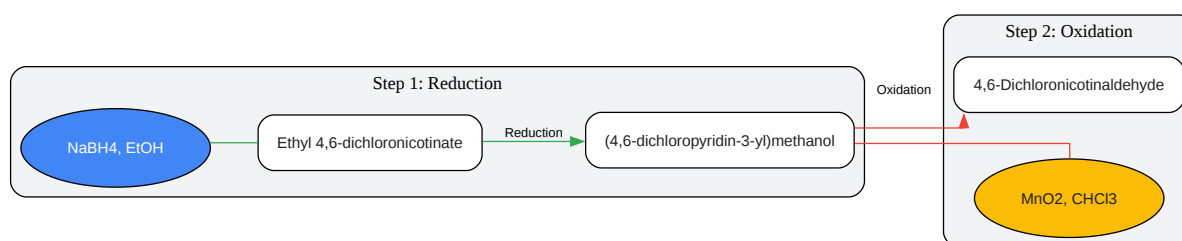
Solubility Determination (Equilibrium Saturation Method)

- Materials: Analytical balance, vials with screw caps, constant temperature shaker, centrifuge, appropriate solvents.
- Procedure:
 - Add an excess amount of the solid compound to a vial containing a known volume of the selected solvent.
 - Seal the vial and place it in a constant temperature shaker.
 - Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours).
 - Centrifuge the suspension to separate the undissolved solid.
 - Carefully remove a known volume of the supernatant.

- Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
- The calculated concentration represents the solubility of the compound in that solvent at the specified temperature.

Visualized Experimental Workflow

The synthetic pathway for **4,6-Dichloronicotinaldehyde** is a key experimental workflow.



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